1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride
Description
1-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a benzoimidazole core linked to a pyrrolidine ring via a carbon-nitrogen bond. The pyrrolidine moiety contains a primary amine at the 3-position, which is protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the benzoimidazole’s aromatic heterocyclic properties and the pyrrolidine’s conformational flexibility, which can enhance binding to biological targets.
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c12-8-5-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11;/h1-4,8H,5-7,12H2,(H,13,14);1H |
InChI Key |
JZEOMZGMAKILNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Construction
The benzimidazole moiety is typically synthesized from 2,3-diaminobenzamide derivatives. In a representative procedure, 2,3-diaminobenzamide dihydrochloride (A1 ) reacts with a protected pyrrolidine-3-carboxylic acid (B1 ) under N,N′-carbonyldiimidazole (CDI) catalysis. This amidation yields N1 , which undergoes cyclization in refluxing acetic acid to form the benzimidazole-carboxamide N2 (Scheme 1).
Table 1: Key Reaction Conditions for Benzimidazole Formation
Pyrrolidine Functionalization and Deprotection
The pyrrolidine amine is protected during benzimidazole synthesis to prevent undesired side reactions. A carbobenzyloxy (Cbz) group is commonly used, as demonstrated in the hydrogenolysis of N2 to yield the secondary amine N3 (10% Pd/C, H₂, 50°C, 5h). Subsequent nucleophilic substitution introduces substituents, but for the target compound, this step is omitted in favor of direct salt formation.
Critical Considerations :
Hydrochloride Salt Formation
The free base 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine is treated with hydrochloric acid in dioxane or ethyl acetate to precipitate the hydrochloride salt. Patent methodologies describe similar salt formations, emphasizing stoichiometric control to ensure high purity (>99% by HPLC).
Optimization Insight :
-
Solvent Choice : Dioxane facilitates rapid protonation but may require anti-solvents (e.g., diethyl ether) for crystallization.
-
Stoichiometry : A 1:1 molar ratio of free base to HCl minimizes residual acidity.
Characterization and Analytical Data
Spectroscopic Confirmation
Intermediate and final products are validated via NMR and mass spectrometry. For example, the hydrochloride salt exhibits characteristic shifts in (D₂O): δ 7.35–7.23 (m, 4H, benzimidazole), 3.64 (s, 2H, pyrrolidine CH₂), 2.98–2.48 (m, 4H, pyrrolidine CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 243.1 [M+H]⁺.
Table 2: Spectral Data for Key Intermediates
| Compound | (δ, ppm) | MS (m/z) |
|---|---|---|
| N3 | 7.35–7.23 (m, 4H), 3.64 (s, 2H) | 243.1 [M+H]⁺ |
| Hydrochloride | 7.35–7.23 (m, 4H), 3.64 (s, 2H) | 279.1 [M+Cl]⁻ |
Challenges and Solutions
Byproduct Formation During Cyclization
Acidic cyclization conditions may lead to over-acetylation or ring-opening byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, with some derivatives achieving MICs as low as 1.27 µM against tested strains .
Anticancer Activity
Benzimidazole derivatives, including 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride, have been investigated for their anticancer potential. Studies have demonstrated that certain derivatives possess cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutic agents such as 5-fluorouracil (5-FU). For example, specific derivatives exhibited IC50 values around 4.53 µM, indicating potent anticancer activity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against several pathogens using the agar well diffusion method. Compounds were screened for their ability to inhibit bacterial growth, with results indicating moderate to high activity against Gram-positive and Gram-negative bacteria. The findings support the potential use of these compounds in developing new antibacterial agents .
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, a series of benzimidazole derivatives were tested against HCT116 cells using the Sulforhodamine B assay. The results indicated that specific compounds not only inhibited cancer cell growth but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared below with three derivatives sharing the benzoimidazole core but differing in substituents or appended cyclic amines.
Key Observations:
Ring Size and Flexibility :
- The target compound’s pyrrolidine (5-membered ring) offers greater conformational flexibility compared to the piperidine (6-membered) in the ethyl-substituted derivative . This may influence binding kinetics in biological systems.
- The lactam in Compound 3a (pyrrolidin-2-one) introduces a rigid ketone group, reducing nucleophilic reactivity compared to the primary amine in the target compound .
The methanamine derivative () lacks a cyclic amine, resulting in a simpler structure with lower molecular weight (183.64 vs. 239.45) and higher crystallinity (melting point 263°C) .
Synthetic Pathways: Copper-mediated amidation () is a viable route for attaching cyclic amines to benzoimidazole cores, though the target compound’s synthesis may require tailored protection-deprotection steps for the primary amine .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its anticancer, antimicrobial, and antiviral effects, supported by various research findings and case studies.
Chemical Structure
The compound features a benzimidazole moiety linked to a pyrrolidine amine structure, which is known to influence its biological properties. The molecular formula is .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising anticancer properties. For instance, in a study involving A549 human lung adenocarcinoma cells, certain derivatives showed significant cytotoxic effects compared to standard chemotherapeutics like cisplatin. The following table summarizes the anticancer activity of selected derivatives:
| Compound | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| Compound A | 36.2 | 29.7 |
| Compound B | 47.7 | 65.1 |
| Compound C | 72.4 | 72.4 |
Findings :
- Compound A exhibited the strongest anticancer activity with an IC50 of 36.2 µM, significantly reducing cell viability.
- Compound B showed moderate activity with an IC50 of 47.7 µM.
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against various Gram-positive bacteria and drug-resistant fungi. In vitro assays indicated that certain derivatives had minimal inhibitory concentrations (MIC) greater than 128 µg/mL, suggesting limited antibacterial efficacy.
Case Study :
In a screening assay involving multidrug-resistant pathogens, the benzimidazole derivatives did not show significant antimicrobial activity against the tested strains, indicating a need for structural optimization to enhance efficacy .
Antiviral Activity
The antiviral properties of heterocyclic compounds like benzimidazole derivatives have been explored extensively. For example, modifications to the benzimidazole structure have led to compounds that inhibit viral replication in cell culture models.
Research Findings :
- Compounds exhibiting antiviral activity against herpes simplex virus type 1 (HSV-1) showed a reduction in plaque formation by up to 69% at specific concentrations .
- Another study reported that certain derivatives had an EC50 value in the range of 5–28 μM against respiratory syncytial virus (RSV), demonstrating their potential as antiviral agents .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Anticancer Mechanism : The cytotoxic effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
- Antimicrobial Mechanism : The lack of activity against certain pathogens suggests that these compounds may require specific structural features or combinations to enhance their effectiveness.
- Antiviral Mechanism : The inhibition of viral replication could involve interference with viral entry or replication processes within host cells.
Q & A
[Basic] What are the recommended synthetic routes for preparing 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with benzimidazole ring formation followed by coupling to a pyrrolidine scaffold. Key steps include:
- Ring Closure: Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions to form the benzimidazole core .
- Pyrrolidine Functionalization: Nucleophilic substitution or reductive amination to introduce the pyrrolidine-3-amine moiety. Catalysts like palladium or copper salts are often employed for cross-coupling reactions .
- Hydrochloride Salt Formation: Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Conditions: - Temperature control (e.g., 80–100°C for cyclization reactions).
- Solvent selection (e.g., dimethylformamide for polar aprotic environments).
- Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
[Advanced] How can computational chemistry and reaction path search methods be integrated to design novel derivatives with enhanced biological activity?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediate stability for derivative synthesis. For example:
- ICReDD Framework: Combines computational modeling with experimental validation to narrow optimal reaction conditions, reducing trial-and-error approaches .
- Docking Studies: Molecular dynamics simulations assess binding affinity of derivatives to target receptors (e.g., kinase enzymes), guiding structural modifications .
[Basic] What spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms proton environments and carbon backbone integrity. Aromatic protons in the benzimidazole ring (δ 7.0–8.5 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
[Advanced] What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies involving benzimidazole-pyrrolidine hybrids?
Methodological Answer:
- Metabolic Stability Assays: Compare hepatic microsome stability to identify rapid degradation in vivo. Adjust dosing regimens or modify metabolically labile groups (e.g., methyl substituents) .
- Pharmacokinetic Profiling: Use LC-MS/MS to measure bioavailability and tissue distribution discrepancies .
- Species-Specific Models: Validate target engagement across multiple animal models to account for interspecies variability .
[Basic] What are key considerations for selecting solvents and catalysts in nucleophilic substitution reactions involving the pyrrolidine amine group?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine group .
- Catalyst Compatibility: Copper(I) iodide or Pd(PPh3)4 for Ullmann or Buchwald-Hartwig couplings, respectively .
- Acid Scavengers: Use of tertiary amines (e.g., DIPEA) to neutralize HCl byproducts during salt formation .
[Advanced] How do QSAR models inform rational modification of this compound's substituents to improve receptor binding affinity?
Methodological Answer:
QSAR models correlate structural descriptors (e.g., logP, Hammett σ) with activity data. For example:
- Hydrogen Bond Donors: Introducing electron-withdrawing groups on the benzimidazole ring improves interaction with polar receptor pockets .
- Steric Parameters: Bulky substituents on the pyrrolidine nitrogen may hinder binding; substituent volume is optimized via CoMFA analysis .
[Basic] What purification techniques are optimal for isolating this hydrochloride salt from reaction mixtures?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences .
- Ion-Exchange Chromatography: Separate charged species using resins like Dowex® .
- Precipitation: Adjust pH to 4–5 with HCl to selectively precipitate the hydrochloride salt .
[Advanced] What experimental design principles should be applied to investigate temperature and pH effects on aqueous stability?
Methodological Answer:
- Factorial Design: A 2k factorial matrix tests temperature (20–40°C) and pH (3–7) interactions, minimizing experimental runs .
- Accelerated Stability Studies: Use Arrhenius plots to extrapolate degradation rates at elevated temperatures .
- Response Surface Methodology (RSM): Central composite design optimizes storage conditions for maximal shelf life .
[Advanced] How does stereochemistry at the pyrrolidine C3 position influence biological interactions, and what chiral resolution methods are recommended?
Methodological Answer:
- Enantioselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .
- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers for pharmacological evaluation .
- Docking Simulations: Compare binding poses of (R)- and (S)-enantiomers to identify stereospecific interactions .
[Basic] What protocols assess solubility across pH ranges, and how does amine protonation affect this property?
Methodological Answer:
- pH-Solubility Profile: Shake-flask method measures solubility in buffers (pH 1–10). The hydrochloride salt exhibits higher solubility at acidic pH due to protonation of the amine group (pKa ~8.5) .
- Hansen Solubility Parameters: Predict solubility in organic solvents (e.g., DMSO) for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
